

# Tyrosinase (206-214) Peptide Vaccine in Melanoma: A Comparative Clinical Trial Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Tyrosinase (206-214), human

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The landscape of advanced melanoma treatment has evolved significantly, moving from traditional chemotherapy to more targeted and immune-based approaches. Among the immunotherapeutic strategies explored, peptide vaccines targeting tumor-associated antigens like tyrosinase have been a subject of investigation. This guide provides a comparative analysis of the efficacy of the tyrosinase (206-214) peptide vaccine in clinical trials for melanoma, juxtaposed with current standard-of-care treatments.

## Overview of Tyrosinase (206-214) as a Target

Tyrosinase is an enzyme crucial for melanin synthesis and is overexpressed in most melanoma cells, making it an attractive target for immunotherapy. The tyrosinase (206-214) peptide is an epitope designed to be presented by HLA-A24 molecules on antigen-presenting cells (APCs) to stimulate a CD8+ T-cell response against melanoma cells.

## Efficacy of Tyrosinase Peptide Vaccines in Clinical Trials

Clinical trials investigating tyrosinase peptide vaccines have demonstrated limited efficacy when used as a monotherapy. However, they have shown some potential when combined with adjuvants or other immunomodulatory agents.

One key study, a Phase II clinical trial (NCT00019383), was designed to assess the effectiveness of several peptide vaccines in patients with recurrent or refractory metastatic melanoma. This trial included an arm for HLA-A24 positive patients who received the tyrosinase (206-214) peptide.<sup>[1]</sup> The peptides were emulsified in Montanide ISA-51 and administered subcutaneously.<sup>[1]</sup> The study allowed for the combination of the peptide vaccine with adjuvants such as interleukin-2 (IL-2) or sargramostim (GM-CSF).<sup>[1]</sup>

While detailed quantitative results for the specific tyrosinase (206-214) arm of the NCT00019383 trial are not readily available in published literature, broader studies on tyrosinase peptide vaccines provide some insights. For instance, a phase II trial of tyrosinase peptides combined with GM-CSF in patients with metastatic melanoma showed limited clinical and immunological activity.<sup>[2]</sup> In this study, of five patients who received all six vaccinations, one had a mixed response, two had stable disease, and two had progressive disease.<sup>[2]</sup>

Another approach involved using dendritic cells pulsed with a cocktail of melanoma-associated peptides, including a tyrosinase peptide for HLA-A24+ patients. In a phase I study of nine metastatic melanoma patients, this strategy resulted in one complete remission, one partial remission, one stable disease, and six progressive diseases.<sup>[3]</sup>

These findings suggest that while tyrosinase peptide vaccines can induce immune responses, their clinical efficacy as a standalone treatment is modest.

## Comparison with Current Standard-of-Care Melanoma Therapies

The clinical landscape for advanced melanoma is now dominated by immune checkpoint inhibitors and targeted therapies, which have demonstrated significantly higher efficacy rates compared to early peptide vaccine trials.

## Quantitative Efficacy Data Comparison

Treatment Class	Treatment	Mechanism of Action	Objective Response Rate (ORR)	Median Overall Survival (OS)	Clinical Trial (for reference)
Peptide Vaccine	Tyrosinase Peptides + Adjuvant	Primes CD8+ T-cells against tyrosinase-expressing melanoma cells.	Limited data; mixed responses and stable disease in a small number of patients.[2]	Not well established from available data.	Phase II trial[2]
Immune Checkpoint Inhibitor (Anti-PD-1)	Pembrolizumab	Blocks the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2), enhancing T-cell-mediated anti-tumor activity.	34% (overall); 40% in treatment-naïve patients.	32.7 months.	KEYNOTE-006
Immune Checkpoint Inhibitor (Anti-PD-1)	Nivolumab	Blocks the PD-1 receptor on T-cells, preventing immune suppression.	31% (monotherapy).	16.8 months (monotherapy).	CA209-003
Immune Checkpoint Inhibitor (Anti-CTLA-4)	Ipilimumab	Blocks the CTLA-4 receptor, promoting T-cell activation	19% (monotherapy).	19.9 months (monotherapy).	CheckMate-067

		and proliferation.			
Combination Immune Checkpoint Inhibitors	Nivolumab + Ipilimumab	Dual blockade of PD-1 and CTLA-4, leading to enhanced anti-tumor immune response.	58%	72.1 months.	CheckMate-067
Targeted Therapy (BRAF/MEK Inhibitors)	Dabrafenib + Trametinib (for BRAF V600 mutation)	Inhibits the MAPK signaling pathway, which is constitutively active in BRAF-mutated melanoma.	67%	25.1 months.	COMBI-d

## Experimental Protocols

### Tyrosinase (206-214) Peptide Vaccination (Based on NCT00019383)

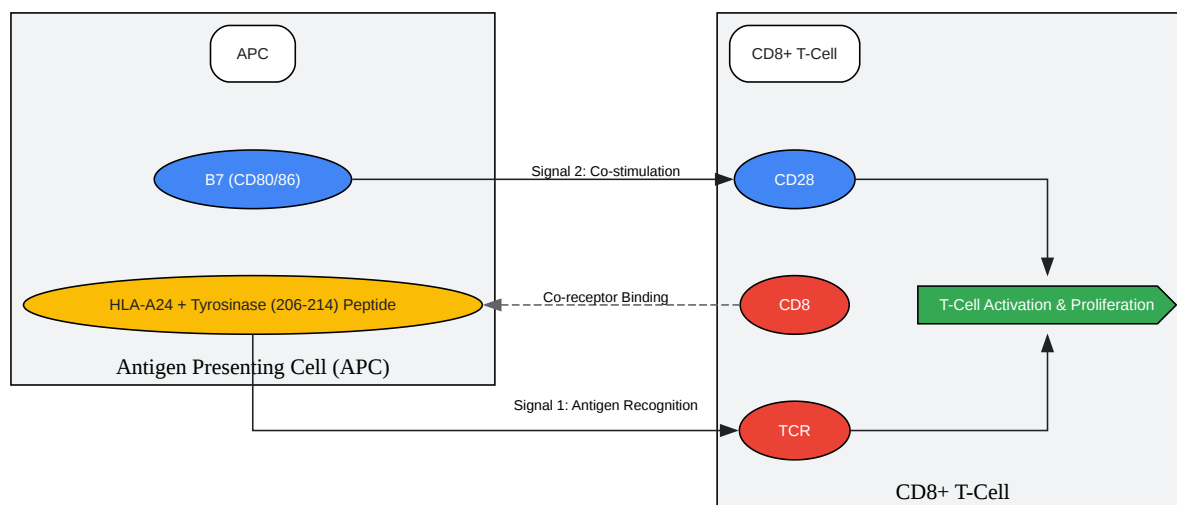
- Patient Population: Patients with recurrent or refractory metastatic melanoma, HLA-A24 positive.[\[1\]](#)
- Vaccine Formulation: Tyrosinase (206-214) peptide emulsified in Montanide ISA-51.[\[1\]](#)
- Administration: Subcutaneous injection.[\[1\]](#)
- Adjuvants: Administered alone or in combination with IL-2 (intravenous) or GM-CSF (subcutaneous).[\[1\]](#)

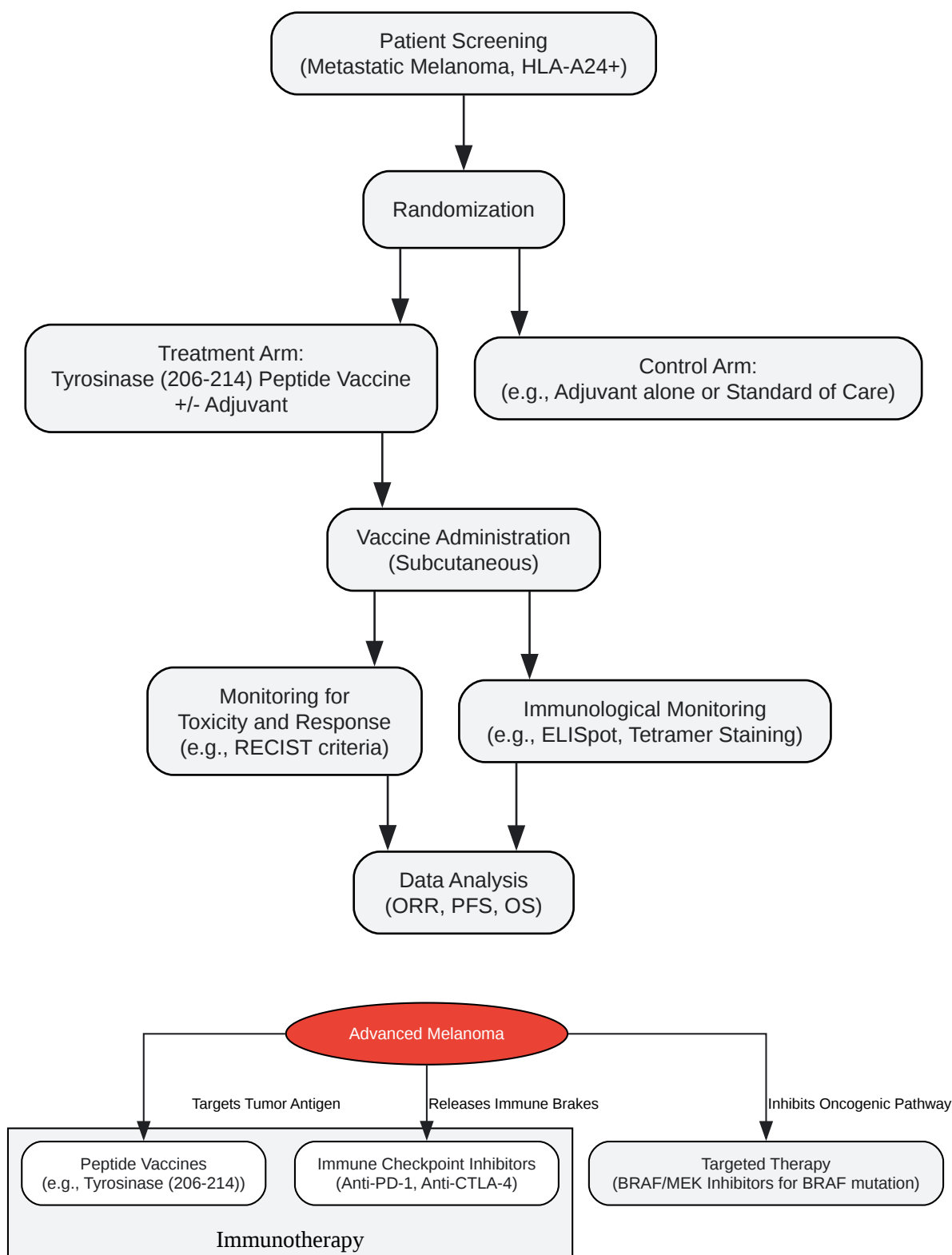
- Dosing and Schedule: Specific dosing and schedule details from the final study report are not widely published.

## Signaling Pathways and Experimental Workflows

### CD8+ T-Cell Activation by Peptide Vaccine

The tyrosinase (206-214) peptide vaccine aims to initiate a signaling cascade within CD8+ T-cells, leading to their activation and differentiation into cytotoxic T lymphocytes (CTLs) that can recognize and kill melanoma cells.



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## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)